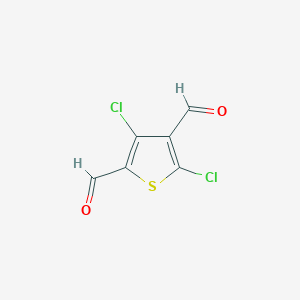

3,5-Dichlorothiophene-2,4-dicarbaldehyde

Description

Contextualization within Halogenated Thiophene (B33073) Chemistry

Thiophene, a five-membered aromatic ring containing a sulfur atom, exhibits a high degree of reactivity towards electrophilic substitution. nih.govwikipedia.org The introduction of halogen atoms onto the thiophene ring not only modifies its electronic properties but also provides reactive handles for further chemical transformations. nih.gov Halogenated thiophenes are crucial intermediates in the synthesis of complex organic molecules and polymers used in organic electronics, such as field-effect transistors and solar cells. jcu.edu.au The presence of two chlorine atoms in 3,5-Dichlorothiophene-2,4-dicarbaldehyde significantly influences the reactivity of the aldehyde groups and the thiophene ring itself, setting it apart from non-halogenated analogues.

Significance of Multifunctionalized Thiophene Derivatives as Synthetic Intermediates

The true synthetic power of a molecule often lies in its multifunctionality. Thiophene derivatives bearing multiple reactive sites are highly sought-after building blocks in organic synthesis. mdpi.com They offer the potential for selective, stepwise reactions to construct intricate molecular architectures. The presence of two aldehyde groups and two chlorine atoms on the thiophene core of this compound provides four potential points for chemical modification. This allows for the creation of a diverse array of derivatives, including polymers, macrocycles, and complex heterocyclic systems, which would be challenging to synthesize through other routes. The strategic functionalization of such platforms is a cornerstone of modern synthetic chemistry, enabling the development of novel compounds with tailored properties. researchgate.net

Role of Dicarbaldehydes in Advanced Organic Synthesis and Materials Science

Aldehydes are one of the most versatile functional groups in organic chemistry, participating in a wide range of reactions, including nucleophilic additions, condensations, and oxidations. byjus.com Dicarbaldehydes, molecules containing two aldehyde groups, are particularly valuable as precursors to a host of materials. rsc.org They can undergo polymerization reactions to form conjugated polymers with interesting electronic and optical properties. Furthermore, dicarbaldehydes are key starting materials for the synthesis of macrocycles and cage-like structures through reactions like the aldol (B89426) condensation. rsc.org In the context of materials science, the judicious design of organic semiconductors is crucial for advancing technologies like flexible electronics and photovoltaics. nih.govharvard.edu The dicarbaldehyde functionality, especially when attached to an electronically active core like dichlorothiophene, offers a pathway to new high-performance organic materials. rsc.org

Overview of Research Trajectories for this compound

Current research involving this compound and related structures is primarily focused on its application as a versatile synthetic intermediate. While specific research on this exact molecule is not extensively documented in publicly available literature, the known reactivity of its constituent functional groups points towards several promising research avenues. These include its use in the synthesis of novel conjugated polymers for organic electronics, the development of new ligands for catalysis and coordination chemistry, and the construction of complex heterocyclic systems with potential biological activity. The combination of the electron-withdrawing nature of the chlorine and aldehyde groups makes this compound an interesting candidate for creating electron-deficient materials for n-type organic semiconductors.

Interactive Data Table: Properties of Related Dichlorothiophene Derivatives

While specific data for this compound is limited, the following table provides information on related dichlorinated thiophene compounds to offer a comparative context.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| 2,5-Dichlorothiophene-3,4-dicarbaldehyde | 55581-76-5 | C6H2Cl2O2S | 209.05 | Isomeric dicarbaldehyde. bldpharm.com |

| 4,5-Dichlorothiophene-2-carboxylic acid | 31166-29-7 | C5H2Cl2O2S | 197.04 | Used in the preparation of therapeutic inhibitors. chemicalbook.comnih.govadventchembio.compharmaffiliates.combldpharm.com |

| 3,5-Dichlorothiophene-2-carboxylic acid | 89166-94-9 | C5H2Cl2O2S | 197.04 | A related dichlorinated thiophene carboxylic acid. bldpharm.com |

| 3-methyl-4,5-dichlorothiophene-2-carboxylic acid | 108997305B (Patent No.) | C6H4Cl2O2S | 211.06 | A valuable functional intermediate. google.com |

| 4,5-Dichlorothiophene-2-carbaldehyde | 67482-49-9 | C5H2Cl2OS | 181.04 | A related monochlorinated aldehyde. chemscene.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H2Cl2O2S |

|---|---|

Molecular Weight |

209.05 g/mol |

IUPAC Name |

3,5-dichlorothiophene-2,4-dicarbaldehyde |

InChI |

InChI=1S/C6H2Cl2O2S/c7-5-3(1-9)6(8)11-4(5)2-10/h1-2H |

InChI Key |

YRNHRZXRVMFXJX-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)C1=C(SC(=C1Cl)C=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dichlorothiophene 2,4 Dicarbaldehyde

De Novo Synthesis Strategies for the Thiophene (B33073) Core

The de novo synthesis of the thiophene ring offers an elegant approach to complex thiophene derivatives by constructing the heterocyclic core from simple, acyclic starting materials. This strategy allows for the early introduction of desired substitution patterns.

Thiophene Ring Formation via Condensation Reactions

Classical condensation reactions provide a foundational method for the synthesis of the thiophene nucleus. While direct synthesis of 3,5-dichlorothiophene-2,4-dicarbaldehyde via a one-pot condensation is not commonly reported, the principles of these reactions can be applied to generate highly substituted thiophenes.

One of the most well-known methods is the Paal-Knorr thiophene synthesis , which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent. researchgate.net The mechanism involves the conversion of the diketone to a thione, followed by cyclization and dehydration to form the aromatic thiophene ring. researchgate.net For the synthesis of a dichlorinated thiophene, this would necessitate starting with a suitably chlorinated 1,4-dicarbonyl precursor.

The Fiesselmann thiophene synthesis offers another versatile route, typically involving the condensation of thioglycolic acid derivatives with α,β-acetylenic esters. researchgate.netpsu.edu This method leads to the formation of 3-hydroxy-2-thiophenecarboxylic acid derivatives. psu.edu By employing chlorinated starting materials, it is conceivable to construct a dichlorinated thiophene core, which could then be further functionalized.

Heterocycle Construction from Acyclic Precursors

The Gewald aminothiophene synthesis is a powerful multicomponent reaction for the preparation of polysubstituted 2-aminothiophenes. rsc.orgmdpi.com This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. rsc.org The mechanism proceeds through a Knoevenagel condensation, followed by sulfur addition, cyclization, and tautomerization. rsc.org The utility of the Gewald reaction lies in its ability to assemble highly functionalized thiophenes in a single step from readily available acyclic precursors. The introduction of chlorine atoms would require the use of chlorinated carbonyl compounds or α-cyanoesters.

Below is a table summarizing key aspects of these de novo synthesis strategies.

| Synthesis Method | Key Reactants | Initial Product Type | Potential for Dichlorination |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Sulfurizing agent (e.g., P₄S₁₀) | Substituted thiophene | Requires chlorinated 1,4-dicarbonyl precursor |

| Fiesselmann Synthesis | Thioglycolic acid derivative, α,β-Acetylenic ester | 3-Hydroxy-2-thiophenecarboxylic acid derivative | Requires chlorinated starting materials |

| Gewald Synthesis | Ketone/Aldehyde, α-Cyanoester, Elemental Sulfur, Base | 2-Aminothiophene derivative | Requires chlorinated ketone or α-cyanoester |

Functionalization of Dichlorothiophene Precursors to Introduce Aldehyde Groups

A more common and often more practical approach to this compound involves the stepwise functionalization of a pre-existing 3,5-dichlorothiophene core. This allows for precise control over the introduction of the aldehyde groups.

Regioselective Formylation Reactions (e.g., Vilsmeier-Haack Formylation)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. rsc.orgnih.gov The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphoryl chloride (POCl₃) or oxalyl chloride. nih.gov The electrophilic Vilsmeier reagent then attacks the aromatic ring, and subsequent hydrolysis yields the aldehyde.

For 3,5-dichlorothiophene, the electronic effects of the chlorine atoms and the sulfur heteroatom direct the regioselectivity of the electrophilic substitution. The chlorine atoms are deactivating, making the reaction more challenging than with unsubstituted thiophene. However, the positions adjacent to the sulfur atom (α-positions) are the most activated sites for electrophilic attack in thiophenes. In the case of 3,5-dichlorothiophene, the available α-positions are C2 and C4 (equivalent to C5 and C3 if numbered differently, but the substitution pattern is key). Therefore, a double Vilsmeier-Haack formylation would be expected to introduce aldehyde groups at these positions, leading to the desired this compound. The reaction conditions, such as temperature and stoichiometry of the Vilsmeier reagent, would need to be carefully controlled to achieve diformylation.

Metalation-Electrophile Trapping Routes (e.g., utilizing n-Butyllithium and Dimethylformamide)

A powerful alternative for the introduction of functional groups onto thiophene rings is through a metalation-electrophile trapping sequence. This methodology involves the deprotonation of the thiophene ring using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to form a highly nucleophilic organolithium intermediate. This intermediate can then react with a suitable electrophile, such as DMF, to introduce a formyl group after aqueous workup.

The regioselectivity of the lithiation of substituted thiophenes is governed by both electronic and steric factors. For 3,5-dichlorothiophene, the protons at the 2- and 4-positions are the most acidic due to the inductive effect of the adjacent sulfur and chlorine atoms. Therefore, treatment with a strong base like n-BuLi is expected to selectively deprotonate these positions.

To achieve diformylation, a stoichiometric excess of the organolithium reagent would be required to generate the dilithiated intermediate. Subsequent quenching of this dianion with two equivalents of DMF would then yield this compound. The reaction is typically carried out at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions.

The general steps for this transformation are outlined below:

| Step | Reagents | Intermediate/Product |

| 1. Dideprotonation | 3,5-Dichlorothiophene, n-Butyllithium (2 equiv.) | 3,5-Dichloro-2,4-dilithiothiophene |

| 2. Diformylation | 3,5-Dichloro-2,4-dilithiothiophene, N,N-Dimethylformamide (2 equiv.) | Di-adduct intermediate |

| 3. Hydrolysis | Di-adduct intermediate, Aqueous acid | This compound |

Oxidation of Precursor Methyl or Hydroxymethyl Thiophenes

A third strategy for installing the aldehyde functionalities involves the oxidation of precursor molecules where the desired aldehyde positions are occupied by methyl or hydroxymethyl groups. This approach requires the initial synthesis of 2,4-dimethyl-3,5-dichlorothiophene or 2,4-bis(hydroxymethyl)-3,5-dichlorothiophene.

The selective oxidation of a methyl group on an aromatic ring to an aldehyde can be challenging, as over-oxidation to the carboxylic acid is a common side reaction. However, specific reagents and conditions have been developed for this transformation. For instance, chromium-based reagents under controlled conditions or more modern catalytic methods can be employed.

Conversion from Carboxylic Acid Derivatives (e.g., reduction of diacid chlorides)

A primary and logical synthetic route to this compound involves the reduction of its corresponding dicarboxylic acid derivative. This multi-step process begins with 3,5-Dichlorothiophene-2,4-dicarboxylic acid, which is first converted into a more reactive intermediate, the diacid chloride, before being reduced to the target dialdehyde (B1249045).

The initial step is the transformation of the dicarboxylic acid groups into acid chlorides. This is typically achieved by reacting the starting diacid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is common due to its efficacy and the fact that the by-products (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies purification.

Once 3,5-Dichlorothiophene-2,4-dicarbonyl dichloride is formed, it is subjected to a controlled reduction to yield the dialdehyde. Over-reduction to the corresponding diol must be avoided. A classic and effective method for this transformation is the Rosenmund reduction, which involves the catalytic hydrogenation of the acid chloride over a poisoned palladium catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄). The "poison," such as quinoline-sulfur, deactivates the catalyst just enough to stop the reduction at the aldehyde stage.

Alternatively, the reduction can be performed using specific metal hydride reagents that are known to reduce acid chlorides to aldehydes. Lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) is a sterically hindered and less reactive reducing agent than lithium aluminum hydride (LiAlH₄), making it ideal for this selective conversion at low temperatures.

Below is a table outlining the plausible reaction steps for this conversion.

Table 1: Plausible Synthetic Pathway from Dicarboxylic Acid This table is a representation of a standard, plausible synthetic route. Specific yields and conditions would require experimental validation for this particular substrate.

| Step | Starting Material | Reagent(s) | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 3,5-Dichlorothiophene-2,4-dicarboxylic acid | Thionyl chloride (SOCl₂) | 3,5-Dichlorothiophene-2,4-dicarbonyl dichloride | Activation of carboxylic acids |

| 2 | 3,5-Dichlorothiophene-2,4-dicarbonyl dichloride | H₂, Pd/BaSO₄, Catalyst Poison (e.g., Quinoline-S) | This compound | Selective reduction of acid chloride |

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry offers several advanced techniques that can be applied to optimize the synthesis of substituted thiophenes like this compound, focusing on improving efficiency, selectivity, and sustainability.

Catalytic Strategies in Thiophene Synthesis

Catalysis is fundamental to modern organic synthesis, providing efficient and selective pathways to complex molecules. bohrium.com For thiophene derivatives, metal-catalyzed reactions are particularly powerful for constructing the heterocyclic ring and for its subsequent functionalization. bohrium.com

Palladium-catalyzed cross-coupling and C-H activation reactions are prominent strategies. mdpi.com For instance, direct C-H arylation can be used to introduce functional groups onto a pre-formed thiophene ring selectively at specific positions. mdpi.com While direct formylation via C-H activation is challenging, precursors to the aldehyde groups could be installed using these catalytic methods.

Rhodium-catalyzed reactions, such as the transannulation between 1,2,3-thiadiazoles and alkynes, provide a highly regioselective route to polysubstituted thiophenes. organic-chemistry.org Copper-catalyzed reactions are also employed in various annulation strategies to form the thiophene ring. bohrium.com Furthermore, novel catalysts based on materials like chromium-substituted iron oxide hydroxide (B78521) are being developed for thiophene synthesis at lower temperatures than traditional industrial methods. rsc.org These catalytic methods offer atom-economical and highly versatile approaches to the thiophene core, which can then be elaborated to the final target molecule through subsequent functional group interconversions.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates, increasing yields, and improving product purity. ijpsjournal.com The use of microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes. ijpsjournal.comresearchgate.net

In the context of thiophene synthesis, microwave technology has been successfully applied to various reactions, including the Gewald synthesis of 2-aminothiophenes and the preparation of thieno[2,3-b]pyridines. researchgate.netmdpi.com Research has shown that reactions performed under microwave irradiation often proceed in higher yields and with greater efficiency compared to conventional heating methods. ijpsjournal.com For example, the synthesis of certain pyrazole (B372694) derivatives that takes 7 hours under thermal conditions can be completed in 4 minutes with microwave assistance, with an increase in yield. ijpsjournal.com A study on the synthesis of 2-(2-Nitroethenyl)thiophene from 2-thiophenecarboxaldehyde specifically highlights that microwave irradiation increases the yield of the desired product. researchgate.net This indicates that reactions involving aldehyde groups on a thiophene ring are compatible with and can benefit from this technology.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Heterocyclic Compound Data adapted from literature examples to illustrate typical improvements. ijpsjournal.com

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating (Oil Bath) | 4 hours | 80% |

| Microwave Irradiation | 2 minutes | 88% |

The application of microwave-assisted synthesis to the formation of this compound could significantly optimize the process, particularly in the ring formation or functionalization steps.

Green Chemistry Approaches in Dicarbaldehyde Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles can be applied to the synthesis of complex molecules like this compound.

Key green chemistry strategies include:

Use of Catalysts: As discussed in section 2.3.1, catalytic reactions are inherently greener than stoichiometric ones as they reduce waste by increasing atom economy. nih.gov

Safer Solvents and Conditions: A major focus is on replacing volatile and toxic organic solvents. nih.gov Research has demonstrated syntheses using safer solvents like acetic acid or even natural catalysts like lemon juice in conjunction with renewable energy sources such as concentrated solar radiation. nih.govrsc.orgresearchgate.net

Energy Efficiency: Microwave-assisted synthesis (Section 2.3.2) is considered a green technique as it often requires less energy due to significantly shorter reaction times. nih.gov

One-Pot Procedures: Combining multiple reaction steps into a single "one-pot" process avoids the need for isolating and purifying intermediates, which saves solvents, time, and energy and reduces waste. rsc.org The catalytic transformation of biomass directly into 2,5-diformylfuran (DFF), a dialdehyde, exemplifies a green, one-pot approach. rsc.org

Applying these principles—such as developing a catalytic, one-pot synthesis in a non-hazardous solvent under microwave irradiation—would represent a significant advancement toward a sustainable manufacturing process for this compound.

Mechanistic Investigations of 3,5 Dichlorothiophene 2,4 Dicarbaldehyde Synthesis

Elucidation of Reaction Pathways and Intermediates

The synthesis of 3,5-Dichlorothiophene-2,4-dicarbaldehyde proceeds via a multi-step electrophilic substitution mechanism. The initial step involves the formation of the Vilsmeier reagent, a highly electrophilic species. This reagent is generated from the reaction between DMF and POCl3. rsc.org

The reaction pathway for the diformylation of 3,5-dichlorothiophene to yield the target compound can be proposed as a two-step Vilsmeier-Haack reaction. In the first step, one formyl group is introduced onto the thiophene (B33073) ring. The electron-withdrawing nature of the two chlorine atoms deactivates the thiophene ring, making the formylation reaction more challenging compared to unsubstituted thiophene. The position of the first formylation is directed by the combined electronic effects of the chlorine substituents.

Following the initial mono-formylation, a second Vilsmeier-Haack reaction occurs to introduce the second formyl group at another available position on the thiophene ring. The presence of the first formyl group, which is also an electron-withdrawing group, further deactivates the ring, making the second formylation step even more demanding and likely requiring more forcing reaction conditions.

The key intermediates in this reaction pathway include:

The Vilsmeier Reagent (Chloroiminium ion): The primary electrophile.

Sigma Complex (Wheland Intermediate): Formed upon the attack of the thiophene ring on the Vilsmeier reagent. This intermediate is a resonance-stabilized cation.

Mono-formylated 3,5-dichlorothiophene: The product of the first formylation step.

Iminium salt of the final product: The species formed after the second formylation, which is then hydrolyzed during the workup to yield the final dicarbaldehyde.

Transition State Analysis and Energy Profiles

The reaction profile would involve multiple transition states corresponding to the formation of the Vilsmeier reagent, the two successive electrophilic attacks on the thiophene ring, and the subsequent proton transfers. The rate-determining step for each formylation is expected to be the formation of the sigma complex, which involves the disruption of the aromaticity of the thiophene ring.

The energy barrier for the second formylation is anticipated to be higher than that for the first, due to the increased deactivation of the thiophene ring by the presence of the first formyl group in addition to the two chlorine atoms. Computational models could be employed to calculate the activation energies for each step and to visualize the geometries of the transition states. Such studies would provide valuable insights into the regioselectivity of the reaction, explaining why the formyl groups are introduced at the 2 and 4 positions.

Interactive Data Table: Hypothetical Energy Barriers for the Diformylation of 3,5-Dichlorothiophene

| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |

| Vilsmeier Reagent Formation | DMF + POCl3 | [DMF-POCl3]‡ | Chloroiminium ion + [PO2Cl2]− | Low |

| First Formylation | 3,5-Dichlorothiophene + Vilsmeier Reagent | TS1 | Sigma Complex 1 | High |

| Second Formylation | Monoformyl-3,5-dichlorothiophene + Vilsmeier Reagent | TS2 | Sigma Complex 2 | Very High |

Note: The values in this table are hypothetical and intended for illustrative purposes. Actual values would require specific experimental or computational determination.

Kinetic Studies of Formylation and Ring-Closure Reactions

Kinetic studies of the Vilsmeier-Haack reaction on thiophene derivatives have shown that the reaction order can vary depending on the reactivity of the substrate. For relatively inert substrates, such as dichlorinated thiophenes, the reaction often follows third-order kinetics, being first order in the thiophene, DMF, and POCl3. rsc.org This suggests that the formation of the Vilsmeier reagent is a pre-equilibrium step, and the rate-determining step is the attack of the thiophene on the Vilsmeier reagent. rsc.org

For the synthesis of this compound, two consecutive formylation reactions occur. The rate of the second formylation is expected to be significantly slower than the first due to the deactivating effect of the first introduced formyl group. A detailed kinetic study would involve monitoring the concentrations of the starting material, the mono-formylated intermediate, and the final di-formylated product over time under various reactant concentrations.

Interactive Data Table: Expected Kinetic Parameters for the Diformylation of 3,5-Dichlorothiophene

| Reaction Stage | Expected Rate Law | Key Influencing Factors |

| First Formylation | Rate₁ = k₁[Thiophene][DMF][POCl₃] | Reactivity of the dichlorinated thiophene ring. |

| Second Formylation | Rate₂ = k₂[Mono-formyl-thiophene][DMF][POCl₃] | Deactivating effect of the first formyl group. |

Note: The rate laws presented are simplified representations. The actual kinetics could be more complex and may involve solvent effects.

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The choice and stoichiometry of the reagents are crucial for the successful synthesis of this compound.

N,N-Dimethylformamide (DMF) and Phosphorus Oxychloride (POCl3): These are the fundamental reagents for generating the Vilsmeier reagent. The molar ratio of these reagents to the thiophene substrate is a critical parameter. An excess of the Vilsmeier reagent is generally required to achieve diformylation, especially given the deactivated nature of the substrate. The efficiency of Vilsmeier reagent formation can be influenced by the purity of the reagents and the reaction temperature.

Solvent: The Vilsmeier-Haack reaction is typically carried out in a polar aprotic solvent, or in some cases, using an excess of DMF as the solvent. The solvent can influence the solubility of the reactants and intermediates, as well as the stability of the transition states, thereby affecting the reaction rate and yield.

Temperature and Reaction Time: Due to the deactivated nature of the 3,5-dichlorothiophene ring, the Vilsmeier-Haack reaction for diformylation likely requires elevated temperatures and prolonged reaction times to proceed to completion. Careful optimization of these parameters is necessary to maximize the yield of the desired product while minimizing the formation of byproducts from potential side reactions.

While the Vilsmeier-Haack reaction itself is generally considered uncatalyzed in the traditional sense, the efficiency and selectivity can be influenced by the reaction conditions. For instance, the presence of Lewis acids, which are not typically added, could potentially alter the electrophilicity of the Vilsmeier reagent, though this is not a standard practice for this specific transformation. The primary control over selectivity and efficiency lies in the careful management of stoichiometry and reaction parameters.

Chemical Reactivity and Transformation Pathways of 3,5 Dichlorothiophene 2,4 Dicarbaldehyde

Reactions Involving the Aldehyde Functionalities

The two aldehyde groups on the thiophene (B33073) ring are key centers of reactivity, readily undergoing transformations typical of carbonyl compounds. These reactions allow for the elaboration of the thiophene scaffold, leading to a diverse range of more complex molecules.

The reaction of aldehydes with primary amines to form imines, also known as Schiff bases, is a fundamental transformation in organic chemistry. This condensation reaction typically proceeds under neutral or mildly acidic conditions. The process begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of the C=N double bond of the imine. youtube.com

Table 1: Expected Products from Condensation with Primary Amines This table is based on inferred reactivity from general principles of imine formation.

| Reactant | Expected Product |

| Aniline (2 equiv.) | N,N'-(3,5-dichlorothiophene-2,4-diyl)bis(1-phenylmethanimine) |

| Ethylamine (2 equiv.) | N,N'-(3,5-dichlorothiophene-2,4-diyl)bis(ethan-1-imine) |

| Benzylamine (2 equiv.) | N,N'-(3,5-dichlorothiophene-2,4-diyl)bis(1-phenylmethanimine) |

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group, catalyzed by a weak base such as an amine. wikipedia.orgsigmaaldrich.com The reaction typically results in an α,β-unsaturated product after dehydration. sigmaaldrich.com The active methylene compound must have two electron-withdrawing groups (Z and Z') to facilitate deprotonation by a mild base. wikipedia.orgsigmaaldrich.com

Given the presence of two aldehyde functionalities, 3,5-Dichlorothiophene-2,4-dicarbaldehyde can undergo a double Knoevenagel condensation with two equivalents of an active methylene compound. This reaction would lead to the formation of a symmetrical product with extended conjugation. A variety of active methylene compounds can be employed, leading to a wide array of derivatives. The specific catalyst and reaction conditions can be tuned to optimize the yield. tandfonline.comrsc.orgorganic-chemistry.org

Table 2: Potential Products from Knoevenagel Condensation This table is based on inferred reactivity from the principles of the Knoevenagel condensation.

| Active Methylene Compound | Expected Product |

| Malononitrile | 2,2'-(3,5-Dichlorothiophene-2,4-diyl)bis(ethene-1,1-dicarbonitrile) |

| Diethyl malonate | Diethyl 2,2'-(3,5-dichlorothiophene-2,4-diyl)bis(3-ethoxy-3-oxoprop-1-ene-1,1-dicarboxylate) |

| Cyanoacetic acid | 2,2'-(3,5-Dichlorothiophene-2,4-diyl)bis(3-cyanoacrylic acid) |

Aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent. The oxidation of this compound with a suitable oxidizing agent is expected to yield the corresponding 3,5-Dichlorothiophene-2,4-dicarboxylic acid. The vigorous oxidation of related aromatic aldehydes to their dicarboxylic acid counterparts is a known transformation. sigmaaldrich.combldpharm.com The synthesis of related dichlorothiophenecarboxylic acids, such as 4,5-Dichlorothiophene-2-carboxylic acid and 3,5-dichlorothiophene-2-carboxylic acid, has been documented, suggesting that the thiophene ring is stable under certain oxidative conditions. adventchembio.comsigmaaldrich.compharmaffiliates.commasterorganicchemistry.com

Aldehydes can be easily reduced to primary alcohols using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.comtcichemicals.com The reduction of this compound with two equivalents of a reducing agent such as NaBH₄ would be expected to produce 3,5-dichloro-2,4-bis(hydroxymethyl)thiophene. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. tcichemicals.com More forceful reduction conditions, such as a Clemmensen or Wolff-Kishner reduction, would be required to reduce the aldehyde groups completely to methyl groups, yielding 3,5-dichloro-2,4-dimethylthiophene.

The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful methods for the synthesis of alkenes from aldehydes and ketones. researchgate.netharvard.edu The Wittig reaction utilizes a phosphorus ylide to convert a carbonyl group into a carbon-carbon double bond. masterorganicchemistry.com The HWE reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion and often provides better stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgtandfonline.com

Both aldehyde groups of this compound can participate in these olefination reactions. Reacting the dicarbaldehyde with two equivalents of a phosphorus ylide or a phosphonate carbanion would result in the formation of a divinylthiophene derivative. The nature of the substituent on the ylide or phosphonate will determine the structure of the resulting alkene.

Table 3: Predicted Products from Wittig and HWE Reactions This table is based on inferred reactivity from the principles of the Wittig and HWE reactions.

| Reagent | Reaction Type | Expected Product |

| (Triphenylphosphoranylidene)methane | Wittig | 3,5-Dichloro-2,4-divinylthiophene |

| Triethyl phosphonoacetate | HWE | Diethyl (2E,2'E)-3,3'-(3,5-dichlorothiophene-2,4-diyl)diacrylate |

Reactivity of the Thiophene Ring System

The thiophene ring in this compound is electron-deficient due to the presence of two chlorine atoms and two electron-withdrawing aldehyde groups. This electronic nature makes the ring susceptible to nucleophilic aromatic substitution (SₙAr) and facilitates metal-catalyzed cross-coupling reactions at the carbon-chlorine bonds.

The chlorine atoms at the 3- and 5-positions can be displaced by strong nucleophiles. The rate of this substitution is enhanced by the electron-withdrawing aldehyde groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for forming new carbon-carbon bonds at the site of the carbon-halogen bonds. fishersci.co.uklibretexts.orgnih.gov In a Suzuki-Miyaura reaction, this compound could be coupled with two equivalents of an organoboron reagent in the presence of a palladium catalyst and a base to yield a 3,5-disubstituted thiophene derivative. harvard.edu The aldehyde groups would likely remain intact under the typical conditions for these reactions.

Electrophilic Aromatic Substitution Studies (e.g., nitration, sulfonation)

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including thiophene, which is generally more reactive than benzene. pearson.comrsc.org However, the reaction proceeds through the attack of an electrophile on the electron-rich aromatic ring. youtube.com

In the case of this compound, the thiophene nucleus is substituted with two chloro groups and two formyl groups. Both substituent types are deactivating and withdraw electron density from the ring, making it significantly less nucleophilic. The formyl group, in particular, is one of the most strongly deactivating groups. Furthermore, all available positions on the thiophene ring (positions 2, 3, 4, and 5) are already substituted.

Consequently, the ring is exceptionally resistant to attack by electrophiles. Standard electrophilic aromatic substitution reactions such as nitration (using HNO₃/H₂SO₄) and sulfonation (using fuming H₂SO₄) are considered highly unlikely to occur on the thiophene ring of this molecule. The severe deactivation of the aromatic system effectively shuts down this pathway under typical conditions. libretexts.org

Nucleophilic Aromatic Substitution at Halogenated Positions

In stark contrast to its inertness toward electrophiles, the electron-deficient nature of this compound makes it an excellent candidate for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group, such as a halogen. libretexts.orgnih.govlibretexts.org

In this molecule, both chloro groups are activated towards substitution.

The chlorine at C-3 is ortho to the formyl group at C-4 and para to the formyl group at C-2.

The chlorine at C-5 is ortho to the formyl group at C-4.

This arrangement allows for effective resonance stabilization of the negative charge in the Meisenheimer complex, the key intermediate formed upon nucleophilic attack. libretexts.orgnih.gov The reaction involves the addition of a nucleophile to the carbon bearing a chlorine atom, followed by the elimination of the chloride ion to restore aromaticity.

This pathway allows for the displacement of one or both chlorine atoms by a variety of nucleophiles. The substitution of the second chlorine atom would likely require more forcing conditions due to the introduction of an electron-donating group in the first step, which slightly reduces the ring's electrophilicity.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Expected Product(s) |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 3-Chloro-5-methoxythiophene-2,4-dicarbaldehyde and/or 3,5-Dimethoxythiophene-2,4-dicarbaldehyde |

| Amine | Pyrrolidine | 3-Chloro-5-(pyrrolidin-1-yl)thiophene-2,4-dicarbaldehyde and/or 3,5-Di(pyrrolidin-1-yl)thiophene-2,4-dicarbaldehyde |

Functionalization at Thiophene C-H Bonds

This section, in its traditional sense, is not applicable as there are no C-H bonds directly attached to the thiophene ring in this compound. However, the C-H bonds of the two aldehyde functional groups represent alternative sites for functionalization.

Modern synthetic methods, particularly those involving photocatalysis, have enabled the direct functionalization of aldehydic C-H bonds. nih.gov Through a process like hydrogen atom transfer (HAT), an acyl radical can be generated from the aldehyde. This highly reactive intermediate can then engage in a variety of bond-forming reactions. For instance, merging eosin (B541160) Y-based HAT photocatalysis with sulfone reagents can provide a general platform for converting the aldehydic C-H bond into various functional acyl compounds. nih.gov This allows for the synthesis of derivatives like acyl azides, ynones, and thioesters directly from the aldehyde precursors.

Reactivity of the Chloro Substituents

The two chlorine atoms are key reactive handles on the molecule, enabling transformations through transition-metal-catalyzed cross-coupling and metal-halogen exchange.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of a carbon-halogen bond. libretexts.org While chloroarenes are typically less reactive than their bromo or iodo counterparts, advancements in catalyst systems (particularly through the design of specialized phosphine (B1218219) ligands) have made their use routine. youtube.comyoutube.com

This compound can serve as a substrate for various cross-coupling reactions, allowing for the introduction of aryl, vinyl, or alkyl groups in place of the chlorine atoms. Depending on the stoichiometry and reaction conditions, either mono- or di-coupled products could be synthesized.

Suzuki Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base.

Stille Coupling: Reaction with an organostannane reagent (e.g., an aryltributylstannane) using a palladium catalyst.

Negishi Coupling: Reaction involving a pre-formed organozinc reagent, catalyzed by palladium or nickel. libretexts.org

Table 2: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Base Example | Expected Product (Mono-arylation) |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-Chloro-5-phenylthiophene-2,4-dicarbaldehyde |

| Stille | Tributyl(phenyl)tin | PdCl₂(PPh₃)₂ | 3-Chloro-5-phenylthiophene-2,4-dicarbaldehyde |

Directed Metalation and Subsequent Reactions

Directed ortho-metalation (DoM) involves the deprotonation of a C-H bond positioned ortho to a directing group. rsc.orgacs.orguwindsor.ca This pathway is not feasible for this compound due to the absence of any C-H bonds on the thiophene ring.

However, a related and highly relevant transformation is halogen-metal exchange . This reaction typically involves treating an aryl halide with a strong organometallic base, such as n-butyllithium, at low temperatures. The process exchanges a halogen atom for a metal atom (usually lithium), generating a potent organometallic nucleophile. nih.gov This lithiated intermediate can then be trapped with a wide variety of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to install new functional groups. For this molecule, selective mono-metalation could potentially be achieved, followed by reaction with an electrophile to create a tri-substituted, mono-chloro thiophene.

Halogen Dance and Rearrangement Pathways

The halogen dance is a base-catalyzed isomerization where a halogen atom migrates from one position on an aromatic ring to another. wikipedia.orgclockss.org This reaction is well-documented for halothiophenes and typically proceeds via a deprotonation/rehalogenation sequence. whiterose.ac.ukias.ac.in The mechanism is generally initiated by a strong, non-nucleophilic base like lithium diisopropylamide (LDA), which abstracts a ring proton to generate an aryl lithium species. This species then participates in a series of intermolecular halogen-exchange steps that lead to a thermodynamically more stable isomer. wikipedia.org

For this compound, a classic halogen dance reaction is not expected to occur. The primary reason is the lack of any ring protons. The necessary initiating step of deprotonation cannot take place. While a lithiated intermediate could be formed via halogen-metal exchange (as described in 4.3.2), the subsequent "dance" or migration of the remaining chlorine atom would be mechanistically hindered in a fully substituted system. Therefore, this rearrangement pathway is considered unlikely for this specific compound under standard conditions.

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are powerful tools for the efficient synthesis of diverse molecular scaffolds. acs.orgnih.govthieme.de While specific literature on MCRs involving this compound is not extensively documented, its bifunctional nature, possessing two reactive aldehyde groups, suggests its high potential as a key component in such transformations. The general reactivity of thiophene aldehydes in MCRs allows for the extrapolation of potential reaction pathways.

The two aldehyde groups of this compound can react with a variety of nucleophiles, such as amines, active methylene compounds, and isocyanides, which are common components in MCRs. For instance, in a reaction analogous to the Hantzsch pyridine (B92270) synthesis, this compound could potentially react with a β-ketoester and ammonia (B1221849) or an amine to yield a dihydropyridine (B1217469) derivative fused to the thiophene ring. thieme-connect.de

Similarly, Passerini and Ugi-type MCRs, which are based on the reactivity of isocyanides with carbonyl compounds and carboxylic acids (and amines for Ugi), could be employed. nih.gov The reaction of this compound with an isocyanide and a carboxylic acid could lead to the formation of α-acyloxy amides at one or both aldehyde positions.

Table 1: Potential Multi-Component Reactions Involving a Dicarbaldehyde Moiety

| MCR Type | Reactants | Potential Product Core Structure |

| Hantzsch-type | β-Ketoester, Ammonia/Amine | Dihydropyridine-fused thiophene |

| Passerini-type | Isocyanide, Carboxylic Acid | Bis(α-acyloxy amide) thiophene |

| Ugi-type | Isocyanide, Carboxylic Acid, Amine | Bis(α-acetamido amide) thiophene |

| Gewald-type | Active Methylene Nitrile, Sulfur | Aminothiophene-fused system |

The presence of two aldehyde groups allows for the possibility of intramolecular MCRs or the synthesis of symmetrical or unsymmetrical bis-heterocyclic systems, depending on the stoichiometry and reaction conditions. The chlorine substituents on the thiophene ring can also influence the reactivity by modifying the electrophilicity of the aldehyde carbons and could potentially be displaced in subsequent transformations, adding another layer of synthetic utility.

Mechanistic Characterization of Reactivity

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies. The mechanistic investigation of reactions involving this compound would likely employ a combination of spectroscopic and computational techniques.

In-situ spectroscopic methods are invaluable for monitoring the progress of a reaction in real-time, allowing for the identification of transient intermediates and the elucidation of reaction kinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking the consumption of starting materials and the formation of products. For reactions involving this compound, the disappearance of the aldehyde proton signals (around 9-10 ppm in ¹H NMR) and the corresponding carbon signals (around 180-190 ppm in ¹³C NMR) would be monitored. The appearance of new signals corresponding to the reaction intermediates and final products would provide structural information to map the reaction pathway. For example, the formation of an imine intermediate would be indicated by a new signal in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring changes in functional groups. The strong C=O stretching vibration of the aldehyde groups in this compound (typically around 1660-1700 cm⁻¹) would decrease in intensity as the reaction proceeds. researchgate.net The formation of new bonds, such as C=N in an imine or O-H in an alcohol, would be indicated by the appearance of new characteristic absorption bands. researchgate.net

UV-Visible Spectroscopy: Changes in the electronic structure of the conjugated system during the reaction can be monitored by UV-Vis spectroscopy. The reaction of the aldehyde groups can lead to the formation of more extended conjugated systems, resulting in a bathochromic (red) shift in the absorption maximum.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for investigating reaction mechanisms, predicting reactivity, and understanding the electronic structure of molecules.

For this compound, DFT calculations could be used to:

Determine Ground State Properties: Calculations can provide insights into the geometry, electronic structure, and charge distribution of the molecule. This information helps in predicting the most likely sites for nucleophilic attack on the aldehyde carbons.

Model Reaction Pathways: The potential energy surface of a reaction can be mapped out by calculating the energies of reactants, transition states, intermediates, and products. This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for the observed reaction rates and product distributions. For instance, the mechanism of a multi-component reaction involving this compound could be elucidated by modeling the stepwise formation of bonds and identifying the rate-determining step.

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) play a crucial role in chemical reactivity. For this compound, the LUMO would likely be centered on the aldehyde groups, indicating their electrophilic nature and susceptibility to nucleophilic attack. The analysis of FMO interactions between the thiophene derivative and other reactants can predict the feasibility and regioselectivity of cycloaddition reactions.

Table 2: Calculated Properties for a Model Thiophene-dicarbaldehyde System

| Property | Calculated Value | Interpretation |

| HOMO Energy | -7.2 eV | Indicates electron-donating ability of the thiophene ring |

| LUMO Energy | -2.5 eV | Indicates electrophilic character of the aldehyde groups |

| C=O Bond Length | 1.22 Å | Typical double bond character |

| Mulliken Charge on Aldehyde Carbon | +0.35 e | Confirms electrophilic nature |

Note: The values in this table are hypothetical and for illustrative purposes, as specific calculations for this compound are not available in the public domain. They are based on general values for similar aromatic aldehydes.

By combining the insights from in-situ spectroscopic monitoring and quantum chemical calculations, a comprehensive understanding of the chemical reactivity and transformation pathways of this compound can be achieved, paving the way for its application in the synthesis of novel and complex molecular architectures.

Applications in the Synthesis of Advanced Organic Structures

Building Block for Novel Heterocyclic Compounds

The dicarbaldehyde functionality serves as a key handle for the annulation and condensation reactions necessary to build a variety of heterocyclic systems.

The presence of two aldehyde groups allows for double condensation reactions, leading to the formation of fused thiophene (B33073) systems. These reactions typically involve the use of reagents with two nucleophilic sites that can react with both aldehydes, thereby constructing a new ring fused to the original thiophene core. This strategy has been employed to synthesize various thieno-fused heterocycles, which are of significant interest in materials science and medicinal chemistry.

The reactivity of the aldehyde groups extends to the synthesis of a range of nitrogen-containing heterocycles. For instance, in the synthesis of pyrrole (B145914) derivatives, the Paal-Knorr type condensation of 3,5-Dichlorothiophene-2,4-dicarbaldehyde with primary amines or other nitrogen-containing synthons can be envisioned.

The synthesis of triazoles and pyrimidines from this precursor would involve multi-step reaction sequences. For example, the aldehyde groups could be converted to other functional groups that are amenable to cyclization with nitrogen-containing reagents. While direct syntheses of triazoles and pyrimidines from this specific dicarbaldehyde are not extensively documented in readily available literature, the general principles of heterocyclic synthesis suggest plausible routes. pitt.edunih.gov For instance, the formation of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine. researchgate.netresearchgate.net

| Heterocycle | General Synthetic Approach from Aldehydes |

| Pyrroles | Condensation with primary amines (Paal-Knorr synthesis). |

| Triazoles | Multi-step synthesis involving conversion of aldehydes to other functional groups followed by cyclization with nitrogen sources. |

| Pyrimidines | Conversion of the dialdehyde (B1249045) to a 1,3-dicarbonyl equivalent for condensation with amidines. |

The presence of two electron-withdrawing chlorine atoms and two formyl groups renders the thiophene ring of this compound electron-deficient. This inherent electronic property makes it a suitable precursor for the synthesis of other electron-deficient heteroaromatic systems. Subsequent chemical modifications and ring-forming reactions can lead to novel heterocyclic structures with tailored electronic properties, which are valuable in the development of organic electronic materials.

Construction of Macrocyclic Compounds and Supramolecular Architectures

The difunctional nature of this compound is also exploited in the synthesis of large, cyclic molecules and complex supramolecular assemblies.

A significant application of this compound is in the synthesis of macrocyclic Schiff bases. The reaction of the two aldehyde groups with diamines leads to the formation of [2+2] or other macrocyclic condensation products. These reactions are often templated by metal ions to control the size and geometry of the resulting macrocycle. The resulting thiophene-containing macrocycles have potential applications in coordination chemistry, catalysis, and materials science.

| Macrocycle Type | Synthetic Precursors |

| Thiophene-Containing Crown Ethers | This compound and oligo(ethylene glycol)s |

| Thiaphanes | This compound and dithiols |

| Macrocyclic Schiff Bases | This compound and various diamines |

Templated Synthesis of Supramolecular Assemblies

The rigid and planar structure of the thiophene ring, combined with the reactive aldehyde functionalities of this compound, makes it an excellent candidate for the templated synthesis of supramolecular assemblies. While direct studies on this specific dicarbaldehyde are not extensively documented, the broader class of thiophene dicarbaldehydes has been successfully employed in the construction of Covalent Organic Frameworks (COFs). mdpi.com These materials are crystalline porous polymers with a highly ordered structure, built from organic monomers linked by strong covalent bonds.

The synthesis of COFs typically involves the reaction of multitopic building blocks, such as dicarbaldehydes, with corresponding multitopic amines to form stable imine linkages. For instance, thiophene derivatives like thieno[3,2-b]thiophene-2,5-dicarbaldehyde (B1297048) have been combined with tri-topic amines to create donor-acceptor COFs. mdpi.com These materials exhibit interesting photophysical properties and have potential applications in areas such as gas storage, catalysis, and optoelectronics.

The presence of chlorine atoms in this compound could further influence the properties of the resulting supramolecular assemblies through halogen bonding or by modifying the electronic characteristics of the thiophene ring. The table below illustrates representative examples of COFs synthesized from thiophene-based dicarbaldehydes, highlighting the potential for this compound to serve as a valuable building block in this area.

| COF Name | Thiophene-based Aldehyde Monomer | Amine Monomer | Resulting Properties/Applications |

| TTT-DTDA-COF | Thieno[3,2-b]thiophene-2,5-dicarbaldehyde | 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline | Donor-acceptor properties, potential for photocatalysis. mdpi.com |

| TTT-BTDA-COF | [2,2'-Bithiophene]-5,5'-dicarbaldehyde | 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline | Tunable electronic properties, potential for optoelectronic devices. mdpi.com |

| Py–TT COF | Thieno-[3,2-b] thiophene-2,5-dicarboxaldehyde | 1,3,6,8-Tetrakis(4-aminophenyl)pyrene | Solvatochromic response, potential for sensing applications. mdpi.com |

Precursor for Chiral Organic Compounds and Ligands

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and fine chemicals. Chiral ligands are instrumental in asymmetric catalysis, enabling the selective synthesis of one enantiomer over the other. Thiophene-based scaffolds have been successfully used to create a variety of chiral ligands.

While direct synthesis from this compound is a subject of academic exploration, the analogous thiophene-2,5-dicarboxylic acid has been used to synthesize C2-symmetric chiral ligands. nih.gov These syntheses typically involve the reaction of the thiophene derivative with enantiopure amino alcohols to form bis(imidazolinyl)thiophene or bis(oxazolinyl)thiophene ligands. nih.gov These ligands have shown efficacy in copper-catalyzed asymmetric Friedel-Crafts alkylation reactions, affording products with good yields and enantioselectivities. nih.gov

Given the reactivity of aldehydes, this compound could be similarly reacted with chiral diamines or amino alcohols to generate chiral Schiff base ligands. These ligands could then be complexed with various metals for use in a range of asymmetric transformations. The table below summarizes the types of chiral ligands that have been synthesized from related thiophene precursors and their applications.

| Thiophene Precursor | Chiral Reagent | Ligand Type | Application in Asymmetric Synthesis |

| Thiophene-2,5-dicarboxylic acid | Enantiopure amino alcohols | Bis(oxazolinyl)thiophene | Cu-catalyzed Friedel–Crafts alkylation. nih.gov |

| 3-Hydroxythiophene-2-carbaldehyde | (S)-t-leucinol | Schiff Base | Vanadium-catalyzed asymmetric oxidation of sulfides. koreascience.krresearchgate.net |

| 5-Substituted thiophene-2-carbaldehyde | (1R,2S)-norephedrine | β-amino alcohol | Enantioselective addition of diethylzinc (B1219324) to aldehydes. researchgate.net |

Application in Natural Product and Drug Scaffold Synthesis (Academic Explorations)

Thiophene-containing compounds are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs. nih.govrsc.org The thiophene ring is considered a bioisostere of the phenyl ring, and its incorporation into a molecule can favorably modulate its physicochemical properties, such as solubility and metabolic stability. nih.gov Thiophene derivatives have been investigated for a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects. eurekaselect.comnih.gov

The academic exploration of this compound as a precursor for novel drug scaffolds is a promising area of research. The two aldehyde groups provide handles for the construction of more complex molecular architectures through reactions such as condensation, cyclization, and multicomponent reactions. The dichloro substitution pattern can also be exploited for further functionalization via cross-coupling reactions or by influencing the electronic nature of the resulting molecules, which can be crucial for their biological activity.

For instance, the synthesis of novel heterocyclic systems by reacting the dicarbaldehyde with various binucleophiles could lead to new classes of compounds with potential therapeutic value. The table below presents examples of thiophene-based compounds and their explored biological activities, underscoring the potential for derivatives of this compound in drug discovery.

| Thiophene Derivative Class | Example of Biological Activity |

| Thiazolidinedione-bearing thiophenes | Anticancer and antibacterial activities. scispace.com |

| Thiophene-2,5-dicarbohydrazide derivatives | Potential anticancer agents. semanticscholar.org |

| Pyridazinone-containing thiophenes | Antitumor efficacy. eurekaselect.com |

| 2-Aminothiophene derivatives | Broad biological activities, used as synthons for other heterocycles. researchgate.net |

Based on a thorough review of the available search results, it is not possible to generate the requested article on the chemical compound “this compound” focusing on its applications in Covalent Organic Frameworks (COFs).

The provided search results contain extensive information on the use of various thiophene-based derivatives in the synthesis and characterization of COFs. However, there is no specific mention or data related to "this compound" being used as a monomer or linker in the design, synthesis, or structural elucidation of COFs.

The literature primarily discusses other thiophene-based compounds, such as:

Thieno[3,2-b]thiophene-2,5-dicarbaldehyde mdpi.comrsc.org

[2,2′-bithiophene]-5,5′-dicarbaldehyde mdpi.comrsc.org

2,5-thiophenediboronic acid nih.gov

Thieno[3,2-b]thiophene-2,5-diboronic acid nih.gov

Adhering to the strict instructions to focus solely on "this compound" and the provided outline, the creation of the requested article is not feasible as the foundational research linking this specific compound to the outlined topics does not appear in the search results. Generating content would require speculation beyond the provided sources, which is contrary to the instructions.

Based on the performed searches, there is no available scientific literature detailing the synthesis or application of covalent organic frameworks (COFs) derived specifically from the chemical compound this compound.

The existing research on thiophene-based COFs utilizes other derivative compounds as building blocks, such as thieno[3,2-b]thiophene-2,5-dicarbaldehyde, [2,2′-bithiophene]-5,5′-dicarbaldehyde, and various thiophenediboronic acids. Consequently, it is not possible to provide the requested detailed analysis on the material science applications and functional properties of COFs derived from this compound.

Applications in Materials Science and Engineering

Advanced Functional Properties of COFs Derived from 3,5-Dichlorothiophene-2,4-dicarbaldehyde

Chemo- and Biosensing Applications

There is currently no available scientific literature detailing the use of this compound in the development of chemical sensors or biosensors. The potential of this compound to act as a sensory material, either through fluorescence quenching, colorimetric changes, or electrochemical responses upon interaction with specific analytes, has not been reported. Research into its ability to be functionalized for selective detection of ions, molecules, or biological entities is required to determine its viability in this field.

Charge Transport Mechanisms within COFs

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures that are promising for applications in electronics and energy storage. The efficiency of these materials often depends on the charge transport mechanisms through their porous structures. While thiophene-based monomers are utilized in the synthesis of COFs to facilitate charge transport, there are no studies specifically investigating the incorporation of this compound into COF structures. nih.govresearchgate.net Consequently, the charge transport mechanisms within COFs derived from this specific monomer have not been elucidated. The unique substitution pattern of two chlorine atoms and two carbaldehyde groups could theoretically influence the electronic properties and stacking behavior of resulting COFs, but experimental or theoretical data is absent. chemrxiv.orgnih.gov

Role in Polymer Chemistry and Conjugated Materials

Monomer for Conjugated Polymers (e.g., Polythiophenes)

Polythiophenes are a significant class of conjugated polymers with wide-ranging applications in organic electronics. nih.gov The synthesis of these polymers often involves the polymerization of functionalized thiophene (B33073) monomers. nih.gov However, no published studies have reported the use of this compound as a monomer for the synthesis of conjugated polymers, including polythiophenes. The reactivity of the dicarbaldehyde and dichloro-substituted thiophene ring in polymerization reactions has not been documented.

Structure-Property Relationships in Polymers derived from this compound

The relationship between the chemical structure of a monomer and the physical and electronic properties of the resulting polymer is a fundamental concept in materials science. scribd.com These relationships dictate the polymer's solubility, thermal stability, optical absorption, and charge mobility. cam.ac.uk As there are no reports of polymers being synthesized from this compound, the structure-property relationships for any such materials remain unknown. The influence of the specific placement of the chloro and aldehyde functional groups on the planarity, bandgap, and intermolecular interactions of a hypothetical polymer chain has not been investigated.

Integration into Composite Materials and Hybrid Systems

The integration of functional organic molecules into composite and hybrid materials can lead to synergistic properties and enhanced performance. There is no research available that describes the incorporation of this compound into any composite or hybrid systems. Its potential role as a functional filler, a component of a matrix, or a surface modifier in such systems has not been explored.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by mapping the chemical environments of magnetically active nuclei, primarily ¹H and ¹³C.

For 3,5-Dichlorothiophene-2,4-dicarbaldehyde, ¹H NMR spectroscopy is expected to show a single, sharp singlet in the downfield region of the spectrum. This signal corresponds to the two equivalent protons of the aldehyde groups (-CHO). Due to the strong deshielding effect of the carbonyl group and the electron-withdrawing nature of the dichlorinated thiophene (B33073) ring, this peak would likely appear at a chemical shift (δ) between 9.5 and 10.5 ppm.

¹³C NMR spectroscopy would provide further structural confirmation. One would anticipate signals for the two types of carbon atoms in the molecule: the carbonyl carbons of the aldehyde groups and the carbons of the thiophene ring. The carbonyl carbons are typically observed far downfield, expected in the range of 180-195 ppm. The thiophene ring carbons would appear at distinct chemical shifts influenced by the chlorine and formyl substituents.

Interactive Data Table: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | 9.5 - 10.5 | Singlet | Corresponds to the two equivalent aldehyde protons. |

| ¹³C | 180 - 195 | Singlet | Carbonyl carbon of the aldehyde groups. |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

In the electron ionization (EI) mass spectrum of this compound (molar mass: 209.05 g/mol ), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. A key feature would be the characteristic isotopic pattern for a molecule containing two chlorine atoms, with (M), (M+2), and (M+4) peaks in an approximate ratio of 9:6:1.

Common fragmentation pathways for aldehydes often involve the loss of a hydrogen atom (M-1) or the entire formyl group (M-29). For this specific molecule, the subsequent loss of chlorine atoms or carbon monoxide from fragment ions would also be anticipated. The fragmentation of related dichlorinated thiophene structures often involves the rupture of the thiophene ring.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 208/210/212 | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde. |

| 181/183/185 | [M-CHO]⁺ | Loss of a formyl radical. |

| 152/154 | [M-CHO-Cl]⁺ | Subsequent loss of a chlorine atom. |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra are unique to the compound and provide definitive evidence for the presence of specific functional groups.

The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the C=O stretching vibration of the aldehyde functional groups. This band is typically found in the region of 1680-1715 cm⁻¹. Other significant peaks would include C-Cl stretching vibrations, expected between 600 and 800 cm⁻¹, and various C-C and C-S stretching vibrations associated with the thiophene ring, generally appearing in the 1300-1600 cm⁻¹ region. The C-H stretching of the aldehyde group would produce a weaker band around 2700-2850 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 2700 - 2850 | C-H Stretch (Aldehyde) | Weak to Medium |

| 1680 - 1715 | C=O Stretch (Aldehyde) | Strong |

| 1300 - 1600 | C=C / C-C Stretch (Thiophene Ring) | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Extent

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The extent of conjugation in a molecule significantly influences its UV-Vis spectrum.

For this compound, one would expect to observe absorption bands corresponding to π→π* and n→π* electronic transitions. The π→π* transitions, involving the promotion of electrons from π bonding to π* antibonding orbitals within the conjugated system of the thiophene ring and carbonyl groups, would likely result in strong absorption bands. The n→π* transitions, involving the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital, are typically weaker in intensity. The presence of the thiophene ring in conjugation with two carbonyl groups would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to simpler, non-conjugated aldehydes.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. An XPS survey scan of this compound would confirm the presence of Carbon (C), Oxygen (O), Sulfur (S), and Chlorine (Cl). High-resolution scans of the C 1s, O 1s, S 2p, and Cl 2p regions would provide information about the chemical states. For instance, the C 1s spectrum could be deconvoluted to distinguish between the carbons of the thiophene ring, the C-Cl bonds, and the carbonyl carbons (O=C-H). Similarly, the S 2p spectrum would be characteristic of sulfur within a thiophene ring, and the Cl 2p spectrum would confirm the covalent C-Cl bond.

Electron Paramagnetic Resonance (EPR) for Radical Intermediate Identification

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. The ground state of this compound is a diamagnetic molecule with no unpaired electrons and would therefore be EPR-silent. However, EPR spectroscopy would be an invaluable tool for studying radical intermediates that could be formed during certain chemical reactions or upon irradiation of the compound. For example, if the compound were to undergo a reaction that generates a radical anion or cation, EPR could be used to detect and characterize this transient species.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Reaction Monitoring

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of a compound and for monitoring the progress of a chemical reaction.

The choice between HPLC and GC would depend on the volatility and thermal stability of this compound. Given its structure, it is likely amenable to both techniques. In an HPLC analysis, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be used. A pure sample would exhibit a single, sharp peak in the chromatogram. The area of this peak is proportional to the concentration, allowing for quantitative analysis.

Similarly, GC could be used to separate the compound from volatile impurities or starting materials. The retention time of the compound's peak would be characteristic under specific conditions (e.g., column type, temperature program, carrier gas flow rate). Both HPLC and GC, particularly when coupled with a mass spectrometer (HPLC-MS or GC-MS), are powerful methods for confirming the identity and purity of the synthesized this compound. Commercial suppliers of related compounds like 3,5-Dichlorothiophene-2-carboxylic acid often provide HPLC data to certify purity.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of a single molecule in the gas phase or in a simulated solvent environment. These calculations provide a foundational understanding of the molecule's reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org It is a workhorse in computational chemistry for predicting molecular geometries, energies, and electronic properties. For 3,5-Dichlorothiophene-2,4-dicarbaldehyde, DFT calculations would focus on its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding the molecule's potential as an electron donor or acceptor in charge-transfer processes, which is particularly relevant for applications in electronics and photocatalysis.

While specific DFT studies detailing the electronic structure and molecular orbitals for this compound are not prominently available in the searched literature, such calculations are standard for characterizing building blocks of Covalent Organic Frameworks. uni-muenchen.de The results would typically be presented in a table summarizing the key energy levels.

Table 1: Illustrative DFT-Calculated Electronic Properties This table illustrates the type of data generated from DFT calculations. Specific values for this compound are not available in the searched literature.

| Property | Calculated Value | Unit | Significance |

| HOMO Energy | N/A | eV | Relates to electron-donating ability |

| LUMO Energy | N/A | eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | N/A | eV | Indicates electronic excitation energy |

| Dipole Moment | N/A | Debye | Measures molecular polarity |

Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis)

Computational chemistry allows for the prediction of various spectroscopic signatures, which can be used to confirm the identity and purity of a synthesized compound by comparing the calculated spectra to experimental data.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants is a powerful tool for structure elucidation. uni-muenchen.de Computational protocols can achieve high accuracy, aiding in the correct assignment of complex spectra.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of vibrational bands, which correspond to specific functional groups. For this compound, characteristic peaks for the aldehyde C=O and C-H stretches, as well as vibrations of the thiophene (B33073) ring and C-Cl bonds, would be predicted.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate Ultraviolet-Visible (UV-Vis) absorption spectra. These calculations reveal the wavelengths of maximum absorption (λ_max), which are related to the electronic HOMO-LUMO gap.

Detailed computational predictions for the NMR, IR, and UV-Vis spectra of this compound have not been found in the reviewed literature.

Charge Density Distributions and Redox Potentials

DFT calculations can map the electron charge density across a molecule, identifying electron-rich and electron-poor regions. This is visualized through electrostatic potential (ESP) maps, which are critical for understanding intermolecular interactions. The two electron-withdrawing chlorine atoms and two aldehyde groups on the thiophene ring would create a complex charge distribution profile for this molecule. Furthermore, computational methods can predict the reduction and oxidation potentials, offering insight into the electrochemical stability and suitability of the molecule for redox-active applications. Specific published data on the charge density distribution and redox potentials for this compound is currently unavailable.

Molecular Dynamics Simulations

While quantum mechanics is ideal for single molecules, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of larger systems, such as molecules assembling into larger structures or the dynamics of a porous material. sci-hub.box

Investigation of Supramolecular Assembly Dynamics

MD simulations can model how individual molecules of this compound would interact and self-assemble. This is particularly relevant for understanding the initial stages of polymerization into a COF, including how the monomers orient themselves before forming covalent bonds. Such simulations provide insights into the forces driving the formation of ordered, crystalline structures.

Pore Stability and Flexibility in COFs

When this compound is used as a linker to build a Covalent Organic Framework, MD simulations are essential for evaluating the resulting material's properties. sci-hub.se These simulations can assess:

Pore Stability: Whether the porous structure of the COF remains intact under different conditions, such as temperature changes or the presence of guest molecules.

Framework Flexibility: How the framework breathes or flexes, which can impact its ability to selectively adsorb molecules.

Table 2: Illustrative Data from MD Simulations of a COF This table illustrates the type of data generated from MD simulations. Specific values for a COF based on this compound are not available in the searched literature.

| Property | Simulated Value | Unit | Significance |